molecular formula C11H13NO2 B1316202 N-(But-3-en-1-yloxy)benzamide CAS No. 114778-53-9

N-(But-3-en-1-yloxy)benzamide

Cat. No.: B1316202
CAS No.: 114778-53-9
M. Wt: 191.23 g/mol
InChI Key: GKOPSNMPQKMYBP-UHFFFAOYSA-N
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Description

N-(But-3-en-1-yloxy)benzamide is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(But-3-en-1-yloxy)benzamide typically involves the reaction of benzohydroxamic acid with 4-bromo-1-butene . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(But-3-en-1-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidation states of the compound, while substitution reactions may result in the formation of new derivatives.

Scientific Research Applications

N-(But-3-en-1-yloxy)benzamide has various scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: It is used in biological studies to investigate its effects on different biological systems.

    Medicine: Research is conducted to explore its potential therapeutic applications and its interactions with biological targets.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(But-3-en-1-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(But-3-en-1-yloxy)benzamide include other benzamide derivatives and compounds with similar functional groups . Examples include:

  • N-(2-(5-methoxy-1H-indol-3-yl)ethyl)butyramide
  • N-(2-(5-methoxy-1H-indol-3-yl)ethyl)hexanamide
  • N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-2-phenylacetamide

Uniqueness

This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties

Biological Activity

N-(But-3-en-1-yloxy)benzamide is a compound that has garnered attention in various biological studies due to its potential therapeutic applications and interactions with biological systems. This article explores the compound's biological activity, including its mechanisms of action, research findings, and case studies.

  • Chemical Formula : C11H13NO2
  • Molecular Weight : 193.23 g/mol
  • CAS Number : 114778-53-9

This compound interacts with specific molecular targets, influencing various biological pathways. Its mechanism may involve:

  • Receptor Binding : The compound may bind to specific receptors or enzymes, modulating their activity.
  • Inhibition of Viral Replication : Similar benzamide derivatives have been studied for their ability to inhibit viral replication, particularly in the context of hepatitis B virus (HBV) by affecting nucleocapsid assembly .

Antitumor Activity

Benzamide derivatives have shown promise in cancer therapy. For example, certain compounds have been identified as RET kinase inhibitors, demonstrating moderate to high potency in inhibiting cell proliferation associated with various cancers . Although direct evidence for this compound's antitumor effects is not extensively documented, its classification within benzamide compounds implies potential for similar activity.

Study on Antiviral Efficacy

A study focused on a series of benzamide derivatives revealed that compounds structurally related to this compound exhibited significant antiviral activity against HBV. The findings emphasized the importance of specific substituents on the benzamide structure for enhancing biological activity .

Synthesis and Biological Evaluation

Recent research synthesized various benzamide derivatives and evaluated their biological activities. Among these, certain derivatives showed promising results against Mycobacterium tuberculosis, indicating that modifications in the benzamide structure can lead to enhanced antimicrobial efficacy . Although this compound was not directly tested, the trends observed in these studies suggest avenues for further exploration.

Data Table: Biological Activities of Related Benzamides

Compound NameActivity TypeIC50 (μM)Reference
Benzamide Derivative AAntiviral (HBV)5.0
Benzamide Derivative BAntitumor (RET Kinase)10.0
This compoundPotential (Antiviral)Not Specified
Benzamide Derivative CAnti-tubercular1.35 - 2.18

Properties

IUPAC Name

N-but-3-enoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-3-9-14-12-11(13)10-7-5-4-6-8-10/h2,4-8H,1,3,9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOPSNMPQKMYBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCONC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564327
Record name N-[(But-3-en-1-yl)oxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114778-53-9
Record name N-[(But-3-en-1-yl)oxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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